molecular formula C18H16FN5OS B2961718 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide CAS No. 923227-06-9

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2961718
CAS No.: 923227-06-9
M. Wt: 369.42
InChI Key: BGBHKXTXULXSBN-UHFFFAOYSA-N
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Description

2-((7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at the 7-position and a thioacetamide moiety at the 3-position.

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5OS/c19-13-6-8-15(9-7-13)23-10-11-24-17(23)21-22-18(24)26-12-16(25)20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBHKXTXULXSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a triazole core fused with an imidazole structure and is substituted with a fluorophenyl group . The presence of the thioether linkage and the N-phenylacetamide moiety further enhances its chemical diversity. The molecular formula is C17H16FN5OSC_{17}H_{16}FN_5OS with a molecular weight of approximately 351.40 g/mol.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial properties. A review highlighted that triazole derivatives can act against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0460.046 to 3.11μM3.11\,\mu M against resistant strains like MRSA .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. In vitro studies on related triazole-thione compounds demonstrated cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Some derivatives showed enhanced potency compared to standard chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by its substituents. For example:

  • The fluorophenyl group enhances lipophilicity and may improve cellular uptake.
  • The thioether linkage could contribute to the compound's ability to interact with biological targets through thiol-disulfide exchange reactions.

Research on similar compounds indicates that electron-donating groups on the phenyl ring significantly enhance antimicrobial activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of triazole-thione hybrids for their antibacterial activities against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions showed MIC values significantly lower than traditional antibiotics .
  • Cytotoxicity Evaluation : Another investigation into mercapto-substituted triazoles revealed potent cytotoxic effects against various cancer cell lines, suggesting that structural modifications could lead to novel anticancer agents .
  • Pharmacological Profiling : A comprehensive review summarized the pharmacological profiles of 1,2,4-triazole derivatives across multiple therapeutic areas including antifungal, antibacterial, antiviral, and anticancer activities .

Comparison with Similar Compounds

Key Structural Features :

  • Imidazo-triazole core : Enhances metabolic stability and binding affinity to biological targets due to its rigid, planar structure.
  • 4-Fluorophenyl substituent : Introduces electron-withdrawing effects, improving lipophilicity and membrane permeability.
  • Thioacetamide linkage : The sulfur atom may facilitate interactions with cysteine residues in enzymes or receptors .

Synthesis :
The compound is synthesized via S-alkylation of the intermediate 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS: 1105189-98-7) with α-halogenated acetamide derivatives under basic conditions. This method aligns with strategies reported for analogous 1,2,4-triazole-thione derivatives .

Comparison with Similar Compounds

To contextualize the properties of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide, we compare it with structurally related compounds from the literature.

Structural Analogues and Substituent Effects

Compound ID/Name Core Structure Substituents (R₁, R₂, X) Key Spectral Data (IR, NMR)
Target Compound Imidazo[2,1-c][1,2,4]triazole R₁ = 4-Fluorophenyl; R₂ = N-phenylacetamide νC=S: ~1250 cm⁻¹ (IR); δH (NH): 7.2–7.6 ppm (¹H-NMR)
Compounds [7–9] (IJMS 2014) 1,2,4-Triazole-thione X = H, Cl, Br; R = 2,4-difluorophenyl νC=S: 1247–1255 cm⁻¹ (IR); νNH: 3278–3414 cm⁻¹
Compounds [10–15] (IJMS 2014) S-Alkylated 1,2,4-triazole X = H, Cl, Br; R = phenyl/4-fluorophenyl νC=O: 1663–1682 cm⁻¹ (IR); δC (C=O): ~170 ppm (¹³C-NMR)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... (PF 2017) Cephalosporin derivative Tetrazole-thiadiazole hybrid N/A (Pharmacopeial data)

Key Observations :

Tautomerism : Unlike the target compound, compounds [7–9] exhibit tautomerism between thiol and thione forms, which influences their reactivity and stability. The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms a fixed thione configuration .

S-Alkylation vs.

Physicochemical and Pharmacological Properties

Property Target Compound Compounds [7–9] (IJMS 2014) Compounds [10–15] (IJMS 2014)
Solubility Moderate (polar aprotic solvents) Low (due to thione tautomerism) Higher (amide/ketone groups)
Thermal Stability High (rigid fused ring) Moderate (tautomeric equilibrium) Variable (dependent on X/R)
Bioactivity Not reported Antifungal/antibacterial activity Antimicrobial (MIC: 8–32 µg/mL)

Key Findings :

  • The fused imidazo-triazole core in the target compound confers greater thermal stability compared to monocyclic 1,2,4-triazoles in [7–15].
  • Antimicrobial activity in analogues ([10–15]) correlates with electron-withdrawing substituents (e.g., Br > Cl > H), suggesting the 4-fluorophenyl group in the target compound may optimize potency .

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